molecular formula C15H13ClN2O2S B2561546 2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide CAS No. 359608-71-2

2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide

Cat. No. B2561546
M. Wt: 320.79
InChI Key: QACNUMCXMGQLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide” is a chemical compound with the molecular formula C15H13ClN2O2S . It is a complex organic compound that contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .

Scientific Research Applications

Anticonvulsant Activity

Research shows that derivatives of benzamide, like 2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide, exhibit significant anticonvulsant properties. Robertson et al. (1987) discovered that 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound structurally similar to 2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide, effectively counters seizures induced by maximal electroshock in animal models (Robertson et al., 1987).

Anticancer Activity

A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, which include structures analogous to 2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide, showing proapoptotic activity on melanoma cell lines. One compound exhibited significant growth inhibition and anticancer activity against melanoma cancer cells (Yılmaz et al., 2015).

Antimicrobial Activity

Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally similar to the compound , and found these derivatives to exhibit moderate antimicrobial activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).

Pharmacokinetic Studies

Dockens et al. (1987) developed a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites, which are structurally related to 2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide, in serum and urine. This study facilitates pharmacokinetic studies of such compounds (Dockens et al., 1987).

Inhibition of Carbonic Anhydrases

Research by Abdoli et al. (2018) demonstrated that benzamide-4-sulfonamides, closely related to 2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide, are effective inhibitors of human carbonic anhydrases, which are crucial for many physiological processes, including tumor growth (Abdoli et al., 2018).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACNUMCXMGQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide

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